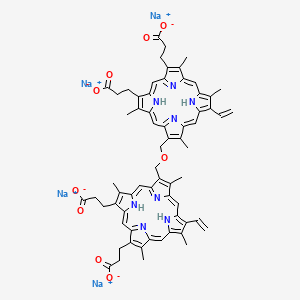
Sodium 3,3',3'',3'''-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate is a complex organic compound with a molecular formula of C66H62N8Na4O9. This compound is known for its unique structure, which includes multiple porphyrin rings connected by oxybis(methylene) linkages. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate typically involves the following steps:
Formation of Porphyrin Rings: The initial step involves the synthesis of individual porphyrin rings. This can be achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Linking of Porphyrin Rings: The porphyrin rings are then linked using oxybis(methylene) groups. This step often requires the use of strong bases and controlled reaction conditions to ensure the correct formation of the linkages.
Introduction of Propionate Groups: The final step involves the addition of propionate groups to the porphyrin rings. This can be done using esterification reactions with appropriate carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is common in monitoring the synthesis process.
化学反应分析
Types of Reactions
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin rings.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.
科学研究应用
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity.
Pathways Involved: It can participate in redox reactions, electron transfer processes, and light-induced reactions, making it useful in photodynamic therapy and other applications.
相似化合物的比较
Similar Compounds
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments.
Uniqueness
Sodium 3,3’,3’‘,3’‘’-((oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-7,2,18-triyl))tetrapropionate is unique due to its synthetic origin, specific structural features, and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
属性
分子式 |
C66H62N8Na4O9 |
|---|---|
分子量 |
1203.2 g/mol |
IUPAC 名称 |
tetrasodium;3-[7-[[13,17-bis(2-carboxylatoethyl)-7-ethenyl-3,8,12,18-tetramethyl-22,24-dihydroporphyrin-2-yl]methoxymethyl]-18-(2-carboxylatoethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C66H66N8O9.4Na/c1-11-39-31(3)47-21-49-33(5)41(13-17-63(75)76)57(69-49)27-59-43(15-19-65(79)80)35(7)51(71-59)25-61-45(37(9)53(73-61)23-55(39)67-47)29-83-30-46-38(10)54-24-56-40(12-2)32(4)48(68-56)22-50-34(6)42(14-18-64(77)78)58(70-50)28-60-44(16-20-66(81)82)36(8)52(72-60)26-62(46)74-54;;;;/h11-12,21-28,67-68,71-72H,1-2,13-20,29-30H2,3-10H3,(H,75,76)(H,77,78)(H,79,80)(H,81,82);;;;/q;4*+1/p-4 |
InChI 键 |
APIFTFMKOYVZNO-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)COCC6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=CC6=N7)N1)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C=C)C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


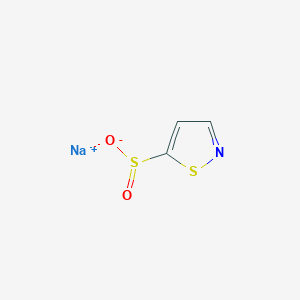
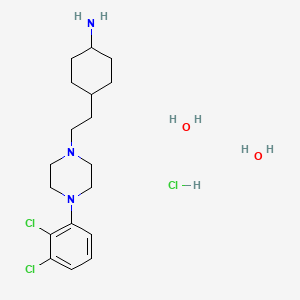
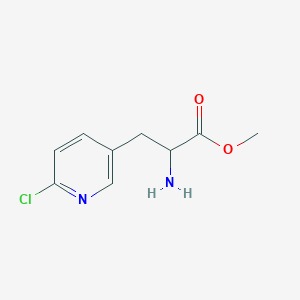
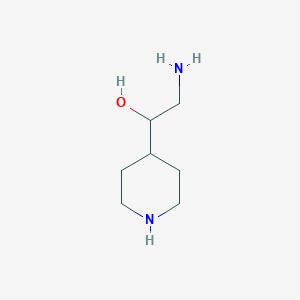
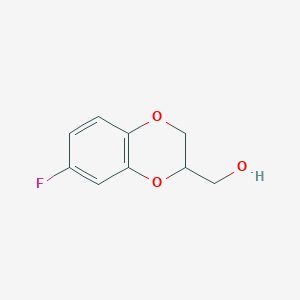
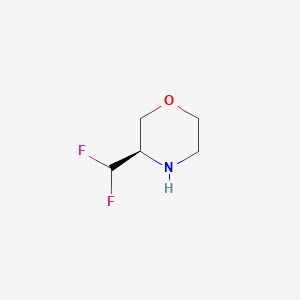
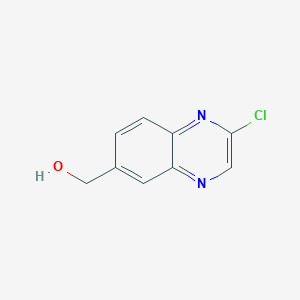
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
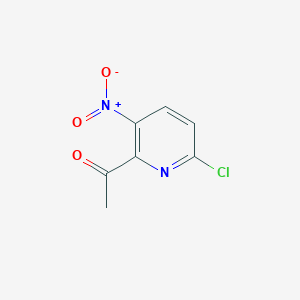
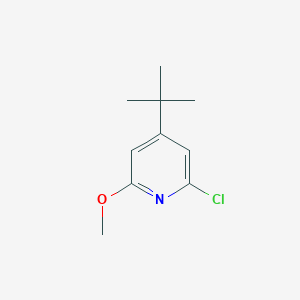
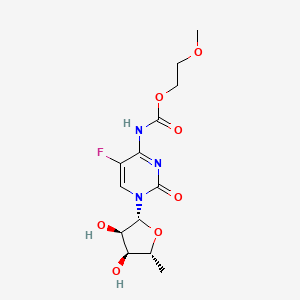
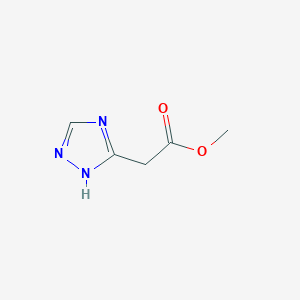
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
